2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
Description
2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylic acid (CAS: 185106-01-8) is a thiazole-based compound with a molecular formula of C₁₄H₁₄N₂O₆S (MW: 338.33 g/mol). It features a thiazole ring substituted at position 2 with a 2,4,5-trimethoxybenzamido group and at position 4 with a carboxylic acid moiety . The compound is a key intermediate in synthesizing derivatives like Acotiamide (CAS: 185106-16-5), a therapeutic agent targeting gastrointestinal motility disorders . Its synthesis involves coupling 2,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate, followed by hydrolysis to yield the carboxylic acid .
Properties
CAS No. |
185106-01-8 |
|---|---|
Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Oxidation of Halomethylthiazoles
A patented method (US3274207A) outlines the conversion of 4-chloromethylthiazole to thiazole-4-carboxylic acid via sequential hydrolysis and oxidation. Key steps include:
-
Hydrolysis : Refluxing 4-chloromethylthiazole in aqueous hydrochloric acid (HCl) yields 4-hydroxymethylthiazole.
-
Oxidation : Treating the intermediate with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) oxidizes the hydroxymethyl group to a carboxylic acid.
Example :
Direct Synthesis from Dihalomethylthiazoles
Alternative routes utilize 4-dichloromethylthiazole as a precursor. Reaction with HNO₃/H₂SO₄ at 50–120°C directly yields thiazole-4-carboxylic acid, bypassing the hydroxymethyl intermediate. This method streamlines production but requires meticulous pH control to prevent byproduct formation.
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 65–90°C | Higher temperatures reduce reaction time |
| pH | 1.5–2.5 | Maximizes precipitation of product |
| Reaction Time | 3–5 hours | Prolonged duration risks decomposition |
Functionalization at the Thiazole 2-Position
Introducing the 2,4,5-trimethoxybenzamido group at the thiazole’s 2-position necessitates precise acylation strategies.
Acylation of 2-Aminothiazole-4-Carboxylic Acid
Coupling the amine group with 2,4,5-trimethoxybenzoyl chloride completes the synthesis.
Schotten-Baumann Reaction
Classical acylation employs 2,4,5-trimethoxybenzoyl chloride and 2-aminothiazole-4-carboxylic acid under basic conditions (e.g., NaOH or pyridine).
Procedure :
-
Dissolve 2-aminothiazole-4-carboxylic acid in anhydrous dichloromethane (DCM).
-
Add 2,4,5-trimethoxybenzoyl chloride dropwise at 0°C.
-
Introduce triethylamine (TEA) to neutralize HCl byproduct.
-
Stir at room temperature for 12 hours, followed by aqueous workup.
Yield Optimization :
| Factor | Adjustment | Outcome |
|---|---|---|
| Solvent | DCM or DMF | Enhances reagent solubility |
| Base | Pyridine | Minimizes side reactions |
| Temperature | 0°C → RT | Controls exothermicity |
Carbodiimide-Mediated Coupling
Adapting methods from PMC2760094, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation without racemization.
Example :
-
Activate 2,4,5-trimethoxybenzoic acid with EDCI/HOBt in dimethylformamide (DMF).
-
React with 2-aminothiazole-4-carboxylic acid at room temperature for 24 hours.
Advantages :
-
Higher yields (75–85%) compared to Schotten-Baumann.
-
Compatible with acid-sensitive substrates.
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing:
-
Cost Efficiency : Substituting EDCI/HOBt with cheaper coupling agents (e.g., DCC) without compromising yield.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).
-
Waste Management : Recycling HNO₃ and H₂SO₄ via distillation reduces environmental impact.
Case Study :
A patented large-scale process (US3274207A) achieved 65–85% yields by optimizing:
-
Continuous flow reactors for hydrolysis/oxidation steps.
Analytical Verification and Quality Control
Confirming structural integrity involves:
-
NMR Spectroscopy : Characteristic peaks for thiazole (δ 7.8–8.2 ppm) and trimethoxybenzamido (δ 3.8–4.0 ppm).
-
HPLC : Purity assessment using C18 columns (95:5 acetonitrile/water, 1 mL/min).
-
Melting Point : Consistent with literature values (e.g., 185–187°C).
Data Table : Analytical Benchmarks
| Parameter | Expected Value | Observed Value |
|---|---|---|
| Melting Point | 185–187°C | 186°C |
| HPLC Purity | ≥95% | 97.3% |
| ¹H NMR (δ) | 8.1 (thiazole H) | 8.05 |
Chemical Reactions Analysis
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Scientific Research Applications
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and tumor growth, leading to its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzamido Group
(a) 3,4,5-Trimethoxybenzamido Derivatives
- Compound 100: Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (CAS: 701227-09-0) Molecular Formula: C₁₆H₁₈N₂O₆S (MW: 366.39 g/mol). Key Features: Ethyl ester at position 4 instead of carboxylic acid. Synthesis: 70% yield via condensation of 3,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate . ¹H NMR: δ 11.43 (s, 1H, NH), 7.78 (s, 1H, thiazole-H), 3.80–3.72 (s, 9H, OCH₃) .
(b) 2-Hydroxy-4,5-Dimethoxybenzamido Derivatives
- Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate (CAS: 185104-11-4) Key Features: Replaces 2-methoxy with a hydroxyl group, reducing methoxy substituents from three to two.
Modifications in the Thiazole Core
(a) Dihydrothiazole Derivatives
- Compound 4a : 2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide
- Molecular Formula : C₂₀H₂₁N₃O₄S (MW: 423.46 g/mol).
- Key Features : Saturated 4,5-dihydrothiazole ring instead of aromatic thiazole.
- Synthesis : 98.7% yield via coupling of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid with 3,4,5-trimethoxyaniline .
- Melting Point : 121–122°C, lower than the target compound (157–158°C), suggesting reduced crystallinity due to ring saturation .
(b) Methyl-Substituted Thiazoles
- (S)-2-Methyl-4,5-dihydrothiazole-4-carboxylic Acid (CAS: 84184-18-9) Key Features: Methyl group at position 2 and saturated thiazoline ring.
Functional Group Modifications at Position 4
(a) Ester vs. Carboxylic Acid
- Ethyl 2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylate (CAS: 185105-98-0)
(b) Amide Derivatives
- N-(4,4-Difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide (Compound 101) Key Features: Carboxylic acid replaced with a difluorocyclohexyl amide.
Comparative Data Table
Research Findings and Implications
Biological Activity
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid (CAS No. 185106-01-8) is a compound of significant interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄N₂O₆S
- Molecular Weight : 338.33 g/mol
Antioxidant Activity
Research indicates that derivatives of thiazole compounds often exhibit antioxidant properties. For instance, similar thiazole derivatives have shown moderate antioxidant activity through various assays, including DPPH free radical scavenging tests. These properties are attributed to the ability of the thiazole ring to stabilize free radicals, which may be relevant for this compound as well .
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The structural features allow for potential interactions with active site residues in target enzymes.
- Radical Scavenging : The presence of methoxy groups may enhance the compound's ability to donate electrons and neutralize free radicals.
Case Study 1: Xanthine Oxidase Inhibition
In a study involving related thiazole derivatives, compounds were synthesized and tested for their ability to inhibit xanthine oxidase. The most effective derivatives had IC50 values ranging from 3.6 to 9.9 μM. These findings suggest that modifications in the thiazole structure can significantly influence enzyme inhibition .
Case Study 2: Antioxidant Efficacy
Another study focused on evaluating the antioxidant capacity of a series of thiazole derivatives. Compounds were subjected to DPPH assays, revealing that certain structural modifications led to enhanced radical scavenging activity. While specific data for this compound is not available, it is reasonable to infer potential efficacy based on structural similarities .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid derivatives?
The compound and its derivatives are typically synthesized via amide coupling using reagents like EDCI/HOBt under basic conditions (e.g., DIPEA in DMF) . For example, ethyl 2-amino thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride to form the intermediate ester, which is hydrolyzed to the carboxylic acid . Purity is optimized via reverse-phase HPLC, achieving >95% purity in many cases .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 172.98 ppm for the carboxylic acid carbonyl in DMSO-d6) .
- ESI-MS : Validates molecular weight (e.g., m/z 589.3 [M+H]⁺ for derivatives with C₃₁H₃₂N₄O₆S) .
- HPLC : Assesses purity (e.g., tR = 13.8 min under acetonitrile/water 50:50) .
Q. What biological activities are associated with this compound class?
Thiazole-4-carboxylic acid derivatives exhibit anticancer potential , particularly as tubulin inhibitors or kinase modulators. For example, analogs with 3,4,5-trimethoxybenzamido groups show antiproliferative activity in cell lines .
Advanced Research Questions
Q. How can researchers mitigate low yields in synthesizing sterically hindered derivatives?
Low yields (e.g., 5% for compound 36 ) arise from steric hindrance or poor solubility. Strategies include:
- Solvent optimization : Using polar aprotic solvents (DMF, DMSO) to enhance reactant solubility .
- Catalyst systems : CuI/proline mixtures improve azide-alkyne cycloadditions .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
Q. How do substituents on the benzamido group influence biological activity?
Substituents modulate binding affinity and pharmacokinetics . For instance:
Q. What experimental approaches resolve contradictions in biological activity data across analogs?
Discrepancies in IC₅₀ values (e.g., compound 36 vs. 66 ) require:
- Dose-response assays : Validate activity trends across multiple concentrations.
- Structural-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with potency .
- Molecular docking : Predict binding modes to explain outliers (e.g., steric clashes in bulky derivatives) .
Q. How is stereochemical control achieved in chiral thiazole derivatives?
Chiral centers are introduced via:
- Chiral amines : Use of (S)- or (R)-configured amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) to dictate stereochemistry .
- Asymmetric catalysis : Chiral ligands in coupling reactions ensure enantiomeric excess .
- Chromatographic resolution : HPLC with chiral columns separates diastereomers (e.g., compounds 59 and 60 ).
Q. What strategies optimize solubility for in vivo studies?
Poor solubility is addressed via:
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester in compound 100 ).
- Salt formation : Sodium or potassium salts enhance aqueous solubility .
- Nanoparticle encapsulation : Improves bioavailability and reduces off-target effects .
Methodological Considerations
Q. How are reaction conditions tailored for sensitive functional groups (e.g., azides)?
Azide-containing derivatives (e.g., compound 29 ) require:
- Inert atmosphere : Prevents oxidative degradation.
- Low-temperature quenching : Halts reactions before side-product formation.
- HPLC-MS monitoring : Detects intermediates in real-time .
Q. What analytical workflows validate compound stability under physiological conditions?
Stability is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
